methanone CAS No. 93418-72-5](/img/structure/B14355121.png)
[2-(3-Hydroxypiperidin-1-yl)-5-nitrophenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone is a complex organic compound with a molecular formula of C12H15NO2. This compound is characterized by the presence of a piperidine ring, a nitro group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone typically involves the reaction of 3-hydroxypiperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidin-1-ylmethanone: Similar structure but lacks the nitro group.
2-(3-Hydroxypiperidin-1-yl)-4-nitrophenylmethanone: Similar structure but with the nitro group in a different position.
Uniqueness
The presence of both the hydroxyl and nitro groups in 2-(3-Hydroxypiperidin-1-yl)-5-nitrophenylmethanone makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
93418-72-5 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
[2-(3-hydroxypiperidin-1-yl)-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18N2O4/c21-15-7-4-10-19(12-15)17-9-8-14(20(23)24)11-16(17)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2 |
Clave InChI |
NCXURBMPJBZUNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


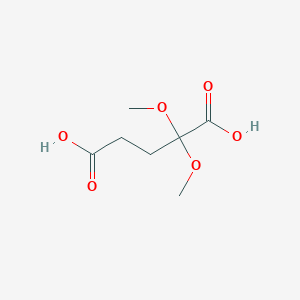

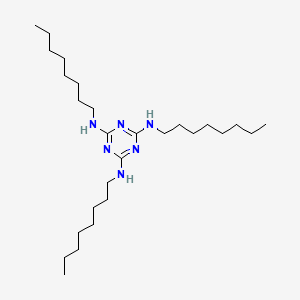
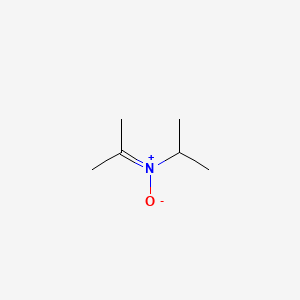
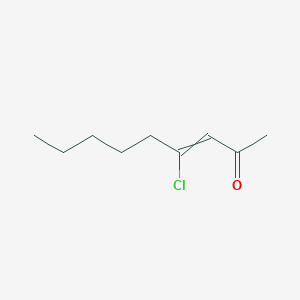
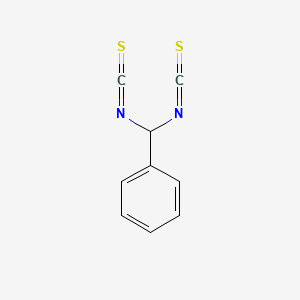
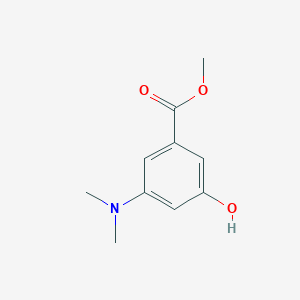
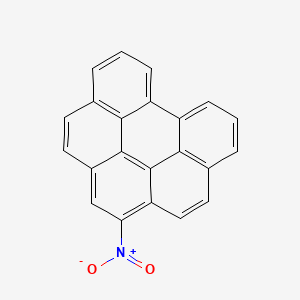
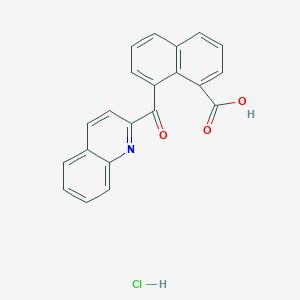
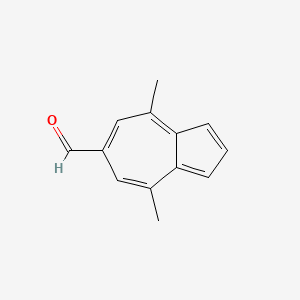
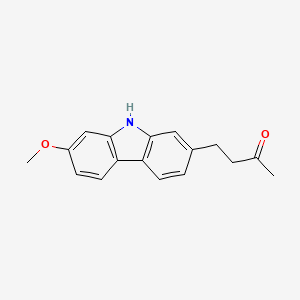
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
